![molecular formula C10H16O2S2 B14352657 5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran CAS No. 91265-98-4](/img/structure/B14352657.png)
5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran typically involves the formation of the furan ring followed by the introduction of the disulfanyl linkage. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Disulfanyl Linkage: This step often involves the reaction of the furan derivative with a disulfide compound under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency may be employed .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfanyl bond, leading to the formation of thiols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran involves its interaction with molecular targets through its disulfanyl linkage and furan ring. The compound can undergo redox reactions, influencing various biochemical pathways. The disulfanyl group can form reversible bonds with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-[(2-methyloxolan-3-yl)sulfanyl]pyrimidine: Similar in structure but with a pyrimidine ring instead of a furan ring.
5-Methyloxolan-3-one: Contains a similar oxolan ring but lacks the disulfanyl linkage.
Properties
CAS No. |
91265-98-4 |
|---|---|
Molecular Formula |
C10H16O2S2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
5-methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran |
InChI |
InChI=1S/C10H16O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h7,9H,3-6H2,1-2H3 |
InChI Key |
FAJUHBNFXHXJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)SSC2=C(OCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


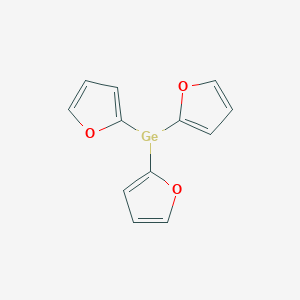
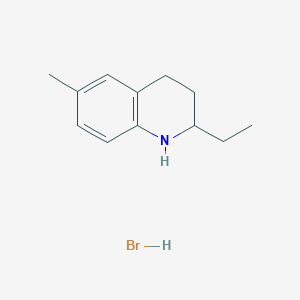
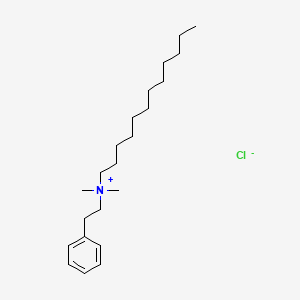
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
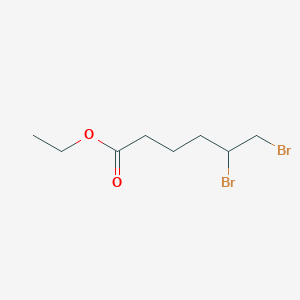
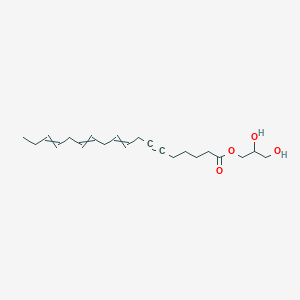
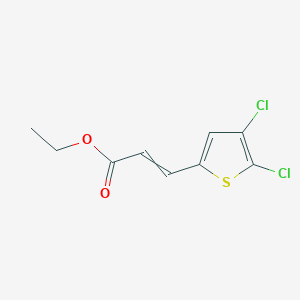
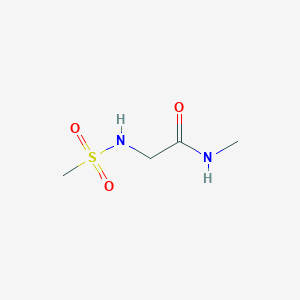
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
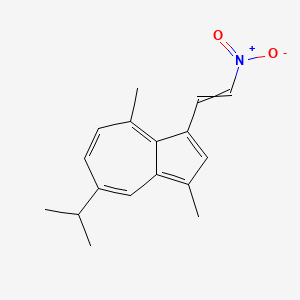
![1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-](/img/structure/B14352648.png)
